
Bhq-2-succinimide ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BhQ-2-succinimide ester, also known as BHQ-2-succinimidyl ester, is a highly efficient acylation reagent and activator. It is widely used in the field of biomedicine for applications such as amide bond formation, cell membrane penetration, protein labeling, and antibody-drug conjugates. This compound is known for its low toxicity and good biocompatibility, making it a safe and effective synthetic tool .
Preparation Methods
Synthetic Routes and Reaction Conditions
BhQ-2-succinimide ester is synthesized through a series of chemical reactions involving the activation of carboxylic acid groups. The process typically involves the reaction of BHQ-2 carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
BhQ-2-succinimide ester primarily undergoes acylation reactions, where it reacts with primary amines to form stable amide bonds. This reaction is commonly used in the labeling of biomolecules such as peptides and proteins .
Common Reagents and Conditions
The acylation reaction involving this compound typically requires a slightly alkaline pH (7.2 to 9) and is carried out in aqueous or organic solvents. Common reagents used in these reactions include primary amines, buffers to maintain the pH, and sometimes catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from the reaction of this compound with primary amines are stable amide bonds. These amide bonds are crucial in various applications, including the conjugation of fluorescent dyes to proteins and the formation of antibody-drug conjugates .
Scientific Research Applications
BhQ-2-succinimide ester has a wide range of applications in scientific research:
Mechanism of Action
BhQ-2-succinimide ester exerts its effects through the formation of stable amide bonds with primary amines. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond. This mechanism is crucial for its applications in protein labeling and drug conjugation .
Comparison with Similar Compounds
BhQ-2-succinimide ester is unique in its high efficiency and selectivity for acylation reactions. Similar compounds include:
N-hydroxysuccinimide ester of 4-[(carbobenzyloxy)amino]butyric acid: Used for similar acylation reactions but with different reactivity profiles.
N-succinimidyl 4-iodobenzoate: Another acylation reagent with applications in protein labeling.
Succinimidyl-2,2,5,5-tetramethyl-3-pyrroline-1-oxyl-3-carboxylate: Used for labeling and crosslinking applications.
This compound stands out due to its broad absorption spectrum and high stability, making it a preferred choice for many biochemical applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O8/c1-34(16-4-5-29(39)44-35-27(37)14-15-28(35)38)21-10-6-19(7-11-21)30-32-23-17-26(43-3)24(18-25(23)42-2)33-31-20-8-12-22(13-9-20)36(40)41/h6-13,17-18H,4-5,14-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKREZFIUDGDHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)ON1C(=O)CCC1=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3OC)N=NC4=CC=C(C=C4)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

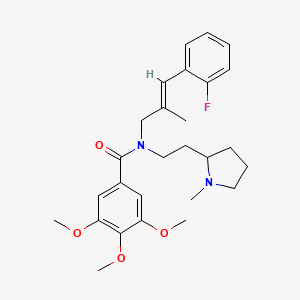
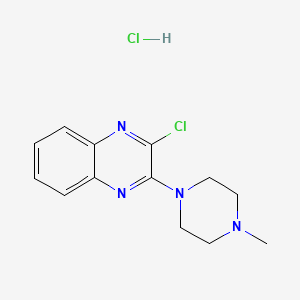
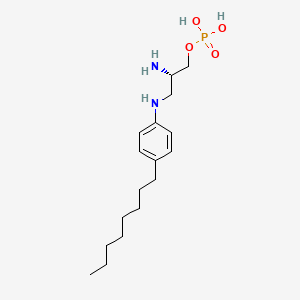
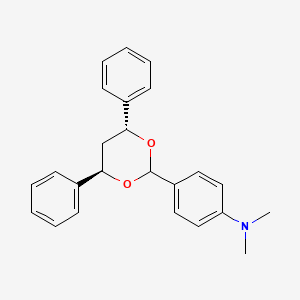
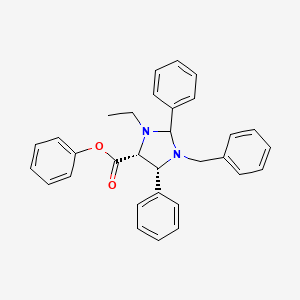
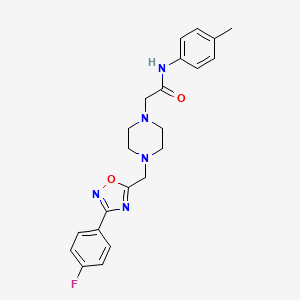

![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one](/img/structure/B560439.png)

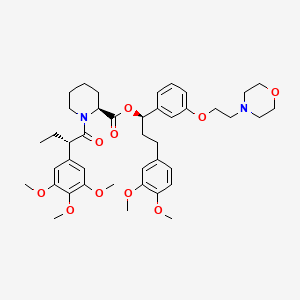
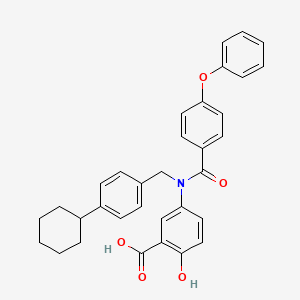
![2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride](/img/structure/B560445.png)

